molecular formula C20H16BrClN2O4S B11043305 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide

4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide

Cat. No.: B11043305
M. Wt: 495.8 g/mol
InChI Key: DXUHXTPUFUDEKK-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reducing Agents: Such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

    Alter Gene Expression: Affect the transcription and translation of specific genes, leading to changes in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(4-CHLOROPHENYL)BENZAMIDE: Shares similar structural features but lacks the sulfonyl group.

    4-BROMO-N-(4-CHLOROPHENYL)ANILINE: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

4-BROMO-N~1~-(4-CHLOROPHENYL)-3-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}BENZAMIDE is unique due to its combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrClN2O4S

Molecular Weight

495.8 g/mol

IUPAC Name

4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)-methylsulfamoyl]benzamide

InChI

InChI=1S/C20H16BrClN2O4S/c1-24(17-4-2-3-5-18(17)25)29(27,28)19-12-13(6-11-16(19)21)20(26)23-15-9-7-14(22)8-10-15/h2-12,25H,1H3,(H,23,26)

InChI Key

DXUHXTPUFUDEKK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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